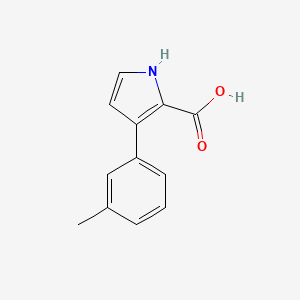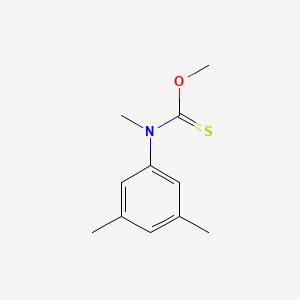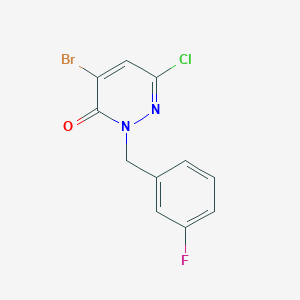
4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with bromine, chlorine, and a fluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring can be constructed through cyclization reactions.
Introduction of Substituents: The bromine, chlorine, and fluorobenzyl groups can be introduced through halogenation and alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.
Reduction: Reduction reactions could target the pyridazine ring or the halogen substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
作用機序
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Bromo-6-chloro-2-(3-fluorophenyl)pyridazin-3(2H)-one
- 4-Bromo-6-chloro-2-(3-chlorobenzyl)pyridazin-3(2H)-one
Uniqueness
The unique combination of bromine, chlorine, and fluorobenzyl groups in 4-Bromo-6-chloro-2-(3-fluorobenzyl)pyridazin-3(2H)-one may confer distinct biological activity and chemical reactivity compared to similar compounds.
特性
分子式 |
C11H7BrClFN2O |
|---|---|
分子量 |
317.54 g/mol |
IUPAC名 |
4-bromo-6-chloro-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7BrClFN2O/c12-9-5-10(13)15-16(11(9)17)6-7-2-1-3-8(14)4-7/h1-5H,6H2 |
InChIキー |
IKNOWHLBMXABTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C(=CC(=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



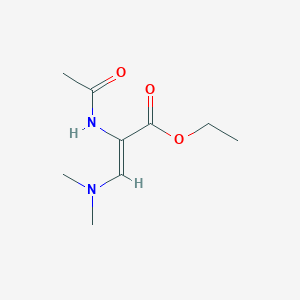
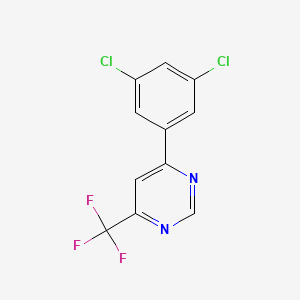
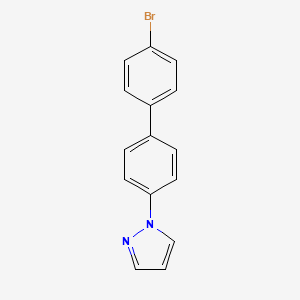
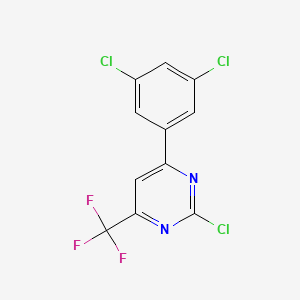
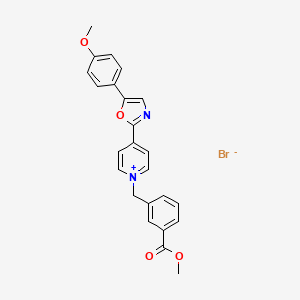
![9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B13727624.png)
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
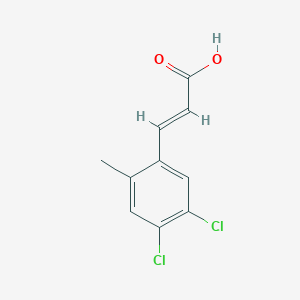
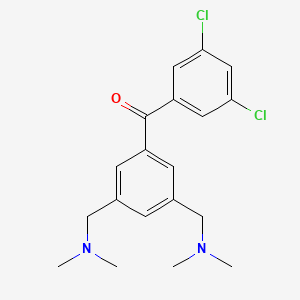
![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)
